

Synthesis, Structural Profiling, and Applications of 3-(3-Fluorophenyl)cyclopentanone

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)cyclopentanone

Cat. No.: B8773382

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Introduction & Cheminformatics Profile

In contemporary medicinal chemistry, the strategic incorporation of fluorine into aliphatic and aromatic ring systems is a fundamental tactic for optimizing pharmacokinetic properties. **3-(3-Fluorophenyl)cyclopentanone** (CAS: 143589-71-3) serves as a highly versatile, privileged building block for the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-active therapeutics[1][2]. The core cyclopentanone ring provides a rigidified vector for 3D spatial projection, while the meta-fluoro substitution on the phenyl ring enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulating the compound's lipophilicity (logP).

To ensure unambiguous structural identification across chemical databases and in silico modeling platforms, the core cheminformatics identifiers are summarized in Table 1.

Table 1: Quantitative Cheminformatics & Structural Data

Property	Value
IUPAC Name	3-(3-fluorophenyl)cyclopentan-1-one
CAS Registry Number	143589-71-3[1]
Canonical SMILES	O=C1CCC(c2cccc(F)c2)C1[3]
InChIKey	PTVZUCNAEPFXRE-UHFFFAOYSA-N[3][4]
Molecular Formula	C ₁₁ H ₁₁ FO[4]
Molecular Weight	178.20 g/mol [4]
Topological Polar Surface Area (TPSA)	17.1 Å ²
Hydrogen Bond Acceptors	2 (Carbonyl Oxygen, Fluorine)

Synthetic Methodology: The Hayashi-Miyaura Reaction

The most robust and stereochemically controllable method for synthesizing 3-arylcyclopentanones is the rhodium-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids to

-unsaturated enones, widely known as the Hayashi-Miyaura reaction[5].

Mechanistic Causality & Reagent Selection

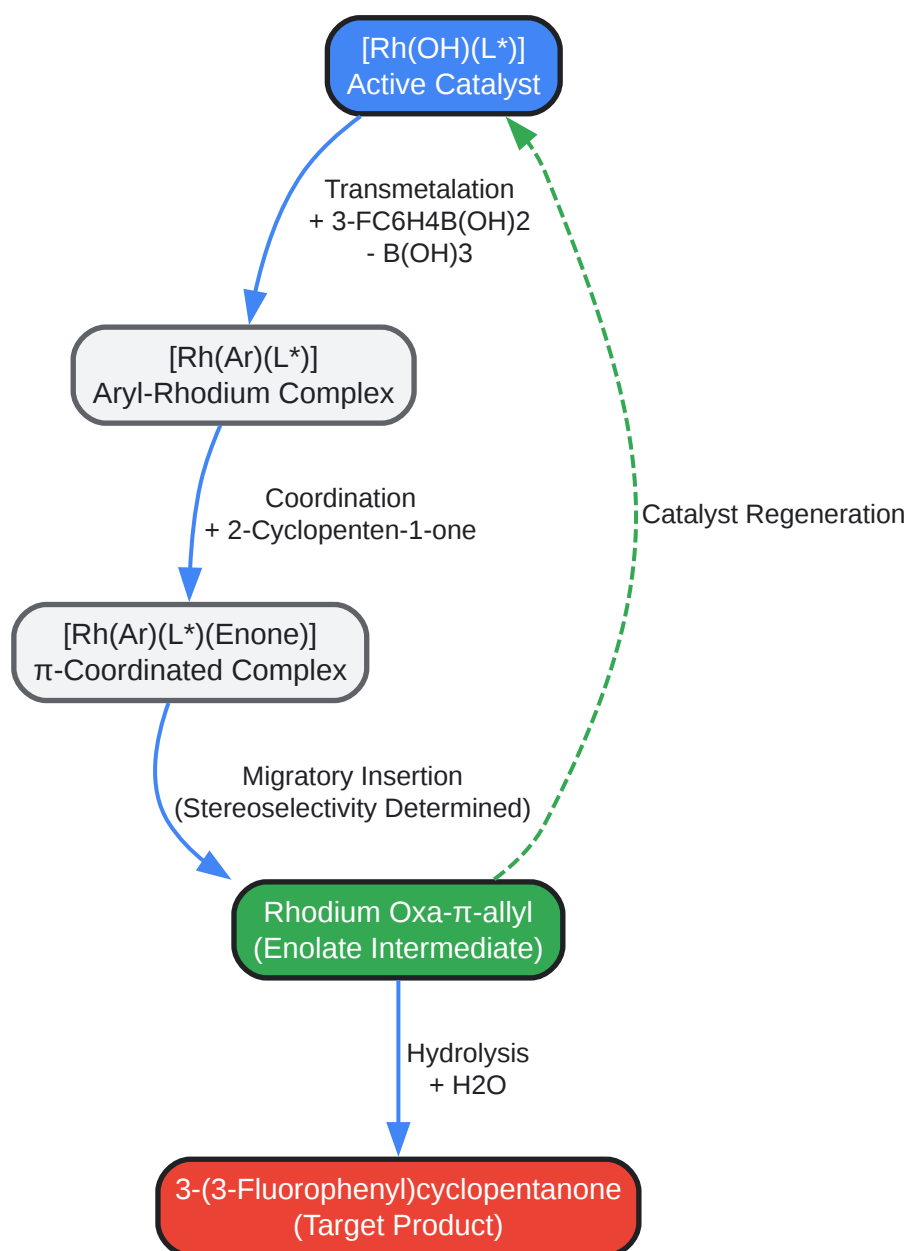
- **Catalyst Selection:** Rhodium(I) complexes, such as (coe = cyclooctene), are preferred over palladium or copper due to their exceptional functional group tolerance and their resistance to competitive 1,2-addition or non-catalyzed background reactions[5].
- **Ligand Architecture:** The use of chiral bidentate ligands, such as (R)-BINAP or chiral phosphoramidites (e.g., N-Me-BIPAM), dictates the facial selectivity of the migratory insertion step, enabling the synthesis of highly enantioenriched products (>95% ee)[6][7].
- **The Role of Base:** A critical, often misunderstood component is the aqueous base (e.g., KOH or K₂CO₃). The base is not merely an acid scavenger; it actively cleaves the chloride-bridged

rhodium dimer to generate the active

species. The hydroxo ligand is mechanistically obligatory for the transmetalation of the arylboronic acid[7].

Catalytic Cycle

The reaction proceeds through a well-defined sequence: Transmetalation, Olefin Coordination, Migratory Insertion (the enantiodetermining step), and Hydrolysis.



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Figure 1: Catalytic cycle of the Rhodium-catalyzed Hayashi-Miyaura conjugate addition.

Experimental Protocol: Asymmetric Synthesis

The following protocol outlines a self-validating, scalable system for the synthesis of (R)-3-(3-fluorophenyl)cyclopentanone.

Materials Required

- Substrate: 2-Cyclopenten-1-one (1.0 equiv, 10.0 mmol)
- Nucleophile: 3-Fluorophenylboronic acid (1.5 equiv, 15.0 mmol)
- Catalyst Precursor:
(2.5 mol%)
- Chiral Ligand: (R)-BINAP (5.5 mol%)
- Base: KOH (0.1 equiv, 1.0 mmol, as a 1.0 M aqueous solution)
- Solvent: 1,4-Dioxane / H₂O (10:1 v/v, degassed)

Step-by-Step Methodology

- Catalyst Pre-Activation (Inert Atmosphere): In an oven-dried Schlenk flask purged with argon, charge
and (R)-BINAP. Add 10 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 30 minutes. Causality: This incubation period ensures complete ligand exchange, displacing the labile cyclooctene ligands to form the active chiral rhodium complex.
- Base and Reagent Introduction: Add the aqueous KOH solution to the flask. Stir for 5 minutes to generate the
intermediate. Subsequently, add 3-fluorophenylboronic acid, followed by 2-cyclopenten-1-one.
- Reaction Execution: Heat the reaction mixture to 50 °C. Causality: While some highly active phosphoramidite ligands permit room-temperature reactions[6], BINAP systems typically

require mild heating to overcome the activation barrier of the transmetalation step without promoting thermal degradation of the boronic acid.

- **In-Process Monitoring (Self-Validation):** Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting 2-cyclopenten-1-one is strongly UV-active and stains heavily with KMnO_4 . The product, **3-(3-fluorophenyl)cyclopentanone**, will appear as a new, less polar UV-active spot. Complete consumption of the enone (typically 4-6 hours) validates reaction completion.
- **Quenching and Workup:** Cool the mixture to room temperature and quench with saturated aqueous NH_4Cl (10 mL) to neutralize the base and destroy any remaining active organometallic species. Extract the aqueous layer with Ethyl Acetate (3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- **Purification:** Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in Hexanes) to afford the pure ketone as a clear to pale-yellow oil.

Analytical Characterization

To confirm the structural integrity and enantiomeric purity of the synthesized **3-(3-fluorophenyl)cyclopentanone**, the following analytical suite must be employed:

- ^1H NMR (400 MHz, CDCl_3): The diagnostic signal is the multiplet corresponding to the methine proton at the C3 position. Expect a complex multiplet at 3.35–3.45 ppm (1H, m). The aromatic region will display characteristic splitting due to H-F coupling (6.90–7.35 ppm, 4H, m).
- ^{13}C NMR (100 MHz, CDCl_3): The carbonyl carbon will appear downfield at approximately 218 ppm. The C-F coupling will be evident in the aromatic carbons, particularly C3' (d, Hz) and the adjacent ortho/para carbons exhibiting and couplings.

- Chiral HPLC: Enantiomeric excess (ee) is determined using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H). Elution with Hexane/Isopropanol (typically 95:5 or 98:2) at 1.0 mL/min will resolve the (R) and (S) enantiomers. A successful asymmetric synthesis using (R)-BINAP should yield an ee > 95%.

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